![molecular formula C14H17ClO4 B14574010 Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate CAS No. 61495-25-8](/img/structure/B14574010.png)
Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate is an organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate typically involves the esterification of 3-[(4-chlorophenyl)methyl]pentanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: 3-[(4-chlorophenyl)methyl]pentanedioic acid.
Reduction: Dimethyl 3-[(4-chlorophenyl)methyl]pentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate exerts its effects involves interactions with specific molecular targets. The chlorophenyl group can interact with various enzymes and receptors, influencing biological pathways and cellular processes. The ester groups may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-[(4-bromophenyl)methyl]pentanedioate
- Dimethyl 3-[(4-fluorophenyl)methyl]pentanedioate
- Dimethyl 3-[(4-methylphenyl)methyl]pentanedioate
Uniqueness
Dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), the chlorine atom provides specific reactivity and interactions that can be leveraged in various applications.
Properties
CAS No. |
61495-25-8 |
|---|---|
Molecular Formula |
C14H17ClO4 |
Molecular Weight |
284.73 g/mol |
IUPAC Name |
dimethyl 3-[(4-chlorophenyl)methyl]pentanedioate |
InChI |
InChI=1S/C14H17ClO4/c1-18-13(16)8-11(9-14(17)19-2)7-10-3-5-12(15)6-4-10/h3-6,11H,7-9H2,1-2H3 |
InChI Key |
JRJGSBDBSSDZAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=C(C=C1)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


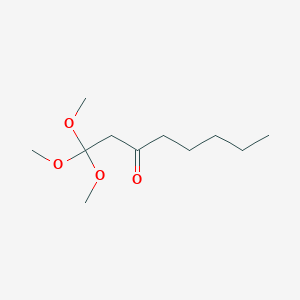
![4,4'-(Propane-1,3-diyl)bis[1-(cyclohex-1-en-1-yl)piperidine]](/img/structure/B14573940.png)
![2-[(Hydroxyimino)methyl]-1-methyl-3-phenyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14573948.png)

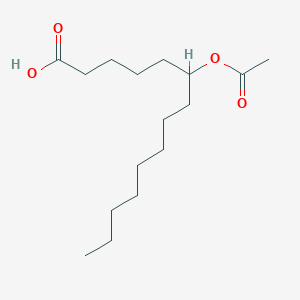
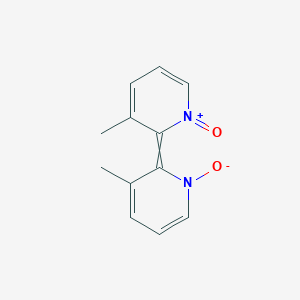
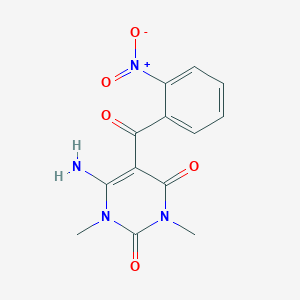
![(E)-1-[2-(Azepan-1-yl)phenyl]-N-phenylmethanimine](/img/structure/B14573991.png)
![Pyrano[2,3-b]indol-4(9H)-one, 2,3-diphenyl-](/img/structure/B14574011.png)
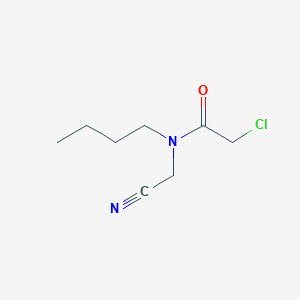
![N-Butyl-N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]urea](/img/structure/B14574015.png)
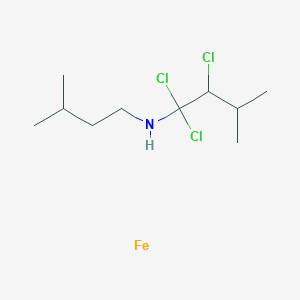

![1-[(4-Hexoxyphenyl)methyl]imidazole;perchloric acid](/img/structure/B14574033.png)
